molecular formula C15H19N3O2 B7100131 tert-butyl N-[[2-(1H-imidazol-2-yl)phenyl]methyl]carbamate

tert-butyl N-[[2-(1H-imidazol-2-yl)phenyl]methyl]carbamate

Cat. No.: B7100131
M. Wt: 273.33 g/mol
InChI Key: KYIAHONQZHGTEJ-UHFFFAOYSA-N
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Description

tert-Butyl N-[[2-(1H-imidazol-2-yl)phenyl]methyl]carbamate: is a compound that features an imidazole ring, a phenyl group, and a tert-butyl carbamate moiety

Properties

IUPAC Name

tert-butyl N-[[2-(1H-imidazol-2-yl)phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-15(2,3)20-14(19)18-10-11-6-4-5-7-12(11)13-16-8-9-17-13/h4-9H,10H2,1-3H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIAHONQZHGTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[[2-(1H-imidazol-2-yl)phenyl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable imidazole derivative. One common method involves the use of palladium-catalyzed amidation reactions. For example, tert-butyl carbamate can be reacted with an aryl halide in the presence of a palladium catalyst to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the use of palladium-catalyzed reactions and other catalytic processes are likely employed due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides .

Mechanism of Action

The mechanism of action of tert-butyl N-[[2-(1H-imidazol-2-yl)phenyl]methyl]carbamate involves its interaction with molecular targets through the imidazole ring. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: What sets tert-butyl N-[[2-(1H-imidazol-2-yl)phenyl]methyl]carbamate apart is the combination of the imidazole ring with the phenyl group and tert-butyl carbamate moiety. This unique structure provides distinct reactivity and stability, making it suitable for specific applications in medicinal chemistry and materials science .

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